2-[Ethyl(4-methylphenyl)arsanyl]aniline
Description
2-[Ethyl(4-methylphenyl)arsanyl]aniline is an organoarsenic compound featuring an aniline backbone substituted with an ethyl(4-methylphenyl)arsanyl group. Organoarsenic compounds are less common in industrial applications due to toxicity concerns but may serve niche roles in coordination chemistry or specialized synthetic pathways .
Properties
CAS No. |
51851-65-1 |
|---|---|
Molecular Formula |
C15H18AsN |
Molecular Weight |
287.23 g/mol |
IUPAC Name |
2-[ethyl-(4-methylphenyl)arsanyl]aniline |
InChI |
InChI=1S/C15H18AsN/c1-3-16(13-10-8-12(2)9-11-13)14-6-4-5-7-15(14)17/h4-11H,3,17H2,1-2H3 |
InChI Key |
UDWPMZKWQOPNLO-UHFFFAOYSA-N |
Canonical SMILES |
CC[As](C1=CC=C(C=C1)C)C2=CC=CC=C2N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[Ethyl(4-methylphenyl)arsanyl]aniline typically involves the reaction of 4-methylphenylarsine with ethylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a transition metal catalyst to enhance the reaction rate and yield.
Industrial Production Methods: In an industrial setting, the production of 2-[Ethyl(4-methylphenyl)arsanyl]aniline may involve a continuous flow process where the reactants are fed into a reactor under optimized temperature and pressure conditions. The use of automated systems ensures consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions: 2-[Ethyl(4-methylphenyl)arsanyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: It can be reduced to form simpler arsenic-containing compounds.
Substitution: The aniline moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed.
Major Products Formed:
Oxidation: Arsenic oxides and other oxidized derivatives.
Reduction: Simpler arsenic-containing compounds.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
2-[Ethyl(4-methylphenyl)arsanyl]aniline has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[Ethyl(4-methylphenyl)arsanyl]aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the function of the target molecules and modulating biochemical pathways. This interaction is influenced by the compound’s structure and the presence of functional groups.
Comparison with Similar Compounds
Substituent Effects on Steric and Electronic Properties
Substituents on the aniline ring significantly influence conjugation, crystallinity, and redox behavior. Key comparisons include:
Poly(2-ethyl aniline)
- Substituent : Ethyl group at the ortho position.
- Steric Effects : The ethyl group increases the torsion angle between phenyl rings, reducing π-orbital overlap and conjugation. This leads to diminished crystallinity and disordered polymer chain stacking .
- Conductivity : Reduced to ~0.1 S/cm (vs. PANI’s ~10 S/cm) due to steric disruption of charge transport .
Sulfur-Containing Analogues (e.g., N-{2-[(4-fluorophenyl)sulfanyl]ethyl}aniline)
- Substituent : Sulfanyl-ethyl group.
- Steric Effects : The sulfur atom’s smaller size compared to arsenic reduces steric hindrance, but the ethyl chain still introduces moderate torsion.
Bulky Aromatic Substituents (e.g., 4-[(4-aminophenyl)-diphenylmethyl]aniline)
- Substituent : Triphenylmethyl group.
- Steric Effects : Extreme steric bulk leads to significant disorder in crystal packing and reduced solubility.
- Applications : Such compounds are often used in crosslinking agents or dendritic polymers due to their rigid structures .
Structural and Electrochemical Comparisons
| Compound | Substituent | Steric Hindrance | Electronic Effect (σ) | Conductivity (S/cm) | Oxidation Potential (V vs. SHE) |
|---|---|---|---|---|---|
| Polyaniline (PANI) | None | Low | - | ~10 | 0.20 (first oxidation) |
| Poly(2-ethyl aniline) | Ethyl (ortho) | High | σI = -0.051 | ~0.1 | 0.25 (first), 0.40 (second) |
| 2-[Ethyl(4-methylphenyl)arsanyl]aniline | Ethyl(4-methylphenyl)arsanyl | Very High | Likely σ > 0 (As) | Expected very low | Hypothetically higher first oxidation |
| N-{2-[(4-fluorophenyl)sulfanyl]ethyl}aniline | Sulfanyl-ethyl | Moderate | σp = +0.06 (S) | N/A | N/A |
Key Observations :
Steric Dominance : Bulky substituents (e.g., ethyl, triphenylmethyl, arsanyl) consistently reduce conductivity and crystallinity by disrupting conjugation and chain alignment .
Electronic Effects: Electron-donating groups (e.g., ethyl) lower redox potentials in later oxidation stages, while electronegative substituents (e.g., sulfanyl) may enhance electrochemical activity .
Arsenic-Specific Behavior: The arsenic atom in 2-[Ethyl(4-methylphenyl)arsanyl]aniline likely introduces stronger steric hindrance and polarizability compared to carbon or sulfur. Its electron-withdrawing nature (inferred from arsenic’s electronegativity, χ = 2.18) may further elevate oxidation potentials, though experimental validation is needed .
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